NPD7155 MTH1 Binding Affinity (Ki) Compared to NPD9948 and First-in-Class Inhibitors
NPD7155 inhibits MTH1 with a Ki of 0.10 ± 0.04 μM for the substrate 8-oxo-dGTP and 0.18 ± 0.03 μM for 2-OH-dATP [1]. This is highly comparable to its structural analog NPD9948 (Ki = 0.13 ± 0.05 μM and 0.22 ± 0.04 μM, respectively) and falls within the same potency range as the first-in-class inhibitors (S)-crizotinib and SCH51344 [1]. However, NPD7155's purine-based scaffold distinguishes it from the aminopyrimidine scaffold of TH287/TH588.
| Evidence Dimension | Inhibitory Constant (Ki) against MTH1 for 8-oxo-dGTP |
|---|---|
| Target Compound Data | 0.10 ± 0.04 μM |
| Comparator Or Baseline | NPD9948: 0.13 ± 0.05 μM; TH287: 0.8 nM (IC50); TH588: 5 nM (IC50) |
| Quantified Difference | NPD7155 Ki is 0.03 μM lower than NPD9948. NPD7155's potency is 125- to 625-fold lower than TH287/TH588 IC50 values. |
| Conditions | In vitro enzymatic assay with recombinant MTH1, using 8-oxo-dGTP substrate. |
Why This Matters
This establishes NPD7155 as a potent, well-characterized MTH1 inhibitor, suitable for studies where a sub-micromolar, purine-based competitive tool compound is required, distinct from the nanomolar potency and distinct scaffold of TH287/TH588.
- [1] Kawamura T, Kawatani M, Muroi M, et al. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival. Sci Rep. 2016;6:26521. DOI: 10.1038/srep26521. View Source
